1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane
Overview
Description
1-Boc-4-(carboxy-thiophen-3-yl-methyl)-[1,4]diazepane is a chemical compound with the CAS Number: 885275-85-4 . It has a molecular weight of 340.44 . The compound is also known by its IUPAC name 4-(tert-butoxycarbonyl)-1,4-diazepan-1-ylacetic acid . It appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-7-4-6-17(8-9-18)13(14(19)20)12-5-10-23-11-12/h5,10-11,13H,4,6-9H2,1-3H3,(H,19,20) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 340.44 .Scientific Research Applications
Synthesis and Pharmacological Screening A series of novel derivatives of benzodiazepines, including structures related to "1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane", have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. These compounds were synthesized from 3-(substituted phenyl)-1-(thiophen-2-yl)prop-2-en-1-one by condensation with various aromatic aldehydes, followed by cyclization with o-phenylenediamine. Their structures were confirmed through various spectroscopic methods, and they exhibited diverse biological activities (Bhat, Chauhan, Kumar, & Kumar, 2014).
Chemical Synthesis Techniques A practical synthesis of a key intermediate for a Rho–kinase inhibitor, closely related to the chemical structure of "this compound", demonstrates the utility of these compounds in drug development. The synthesis involved intramolecular cyclization techniques, highlighting the chemical flexibility and potential of these compounds for generating pharmacologically active molecules (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Enantioselective Synthetic Processes The enantioselective synthesis of benzodiazepine derivatives, including those similar to "this compound", has been reported. This synthesis involves deprotonative ring contraction from five amino acids, leading to quinolone-2,4-diones with high enantioselectivity. This process provides an efficient entry into potentially useful drug scaffolds, demonstrating the significance of these compounds in medicinal chemistry (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
Structural Characterization and Crystal Studies Research on benzodiazepine molecules, including those structurally related to "this compound", has led to the synthesis of new molecules and their interaction with diorganotin(IV) chlorides. These studies provide insights into the structural characteristics of benzodiazepines and their potential for forming supramolecular structures, which could have implications for drug design and development (Garoufis, Kitos, Lymperopoulou, Nastopoulos, Plakatouras, & Ypsilantis, 2015).
Safety and Hazards
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-thiophen-3-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-7-4-6-17(8-9-18)13(14(19)20)12-5-10-23-11-12/h5,10-11,13H,4,6-9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQFMQTWRSMUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CSC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693076 | |
Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-85-4 | |
Record name | 4-[(1,1-Dimethylethoxy)carbonyl]hexahydro-α-3-thienyl-1H-1,4-diazepine-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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